N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound featuring a thiazole core substituted with a ureido group linked to a p-tolyl moiety and a 2,3-dihydrobenzo[b][1,4]dioxin ring. This structure positions it within a class of heterocyclic compounds studied for diverse biological activities, including enzyme inhibition and antimicrobial effects.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-2-4-13(5-3-12)22-19(26)24-20-23-15(11-29-20)18(25)21-14-6-7-16-17(10-14)28-9-8-27-16/h2-7,10-11H,8-9H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHRPRVCHXOAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 370.43 g/mol
- CAS Number : 618411-84-0
The compound exhibits a range of biological activities attributed to its structural components:
- Anticancer Activity : The thiazole and dioxin moieties are known to interact with various cellular pathways involved in cancer progression. For instance, similar compounds have demonstrated the ability to inhibit key kinases involved in tumor growth.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes such as Bcr-Abl kinase, which is significant in the treatment of chronic myeloid leukemia (CML).
- Antioxidant Properties : Compounds with similar dioxin structures have shown antioxidant activity, which can protect cells from oxidative stress.
In Vitro Studies
Research has highlighted the compound's efficacy against various cancer cell lines. Below is a summary of findings from in vitro studies:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| SNB-75 | 5.84 | CNS Cancer |
| UO-31 | 5.66 | Renal Cancer |
| THP-1 | 5.44 | Leukemia |
These results indicate that the compound possesses significant antiproliferative effects on human cancer cells.
Structure-Activity Relationship (SAR)
The structure of this compound suggests several points for modification that could enhance its biological activity:
- Thiazole Ring : Modifications to the thiazole ring may improve selectivity and potency against specific targets.
- Dioxin Moiety : Alterations in the dioxin structure can influence the compound's interaction with cellular membranes and its overall bioavailability.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of similar thiazole derivatives, it was found that compounds with a dioxin core exhibited enhanced cytotoxicity against breast cancer cell lines when compared to standard chemotherapeutics like doxorubicin. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of Bcr-Abl kinase by compounds structurally related to this compound. The study reported an IC50 value of 0.004 µM for a closely related compound, highlighting the potential for this class of compounds in targeted cancer therapies.
Comparison with Similar Compounds
Physicochemical and Pharmacological Profiles
Physicochemical Properties
Key Observations :
- Thiazole derivatives exhibit moderate-to-high melting points, reflecting stable crystalline structures.
- Oxadiazole analogs achieve high purity (>95%) via optimized HPLC purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
